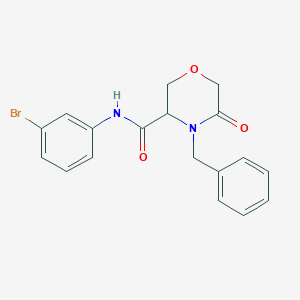![molecular formula C20H24BClN2O3 B2668610 1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2246778-85-6](/img/structure/B2668610.png)
1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a urea derivative that contains a boron atom, which makes it unique and versatile.
作用机制
The mechanism of action of 1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea varies depending on the application. In medicine, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and inflammation. In agriculture, this compound disrupts the metabolic pathways of target organisms, leading to their death. In material science, this compound exhibits unique electronic and optical properties that make it useful in various applications.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In medicine, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation. In agriculture, this compound has been shown to inhibit the growth of target organisms by disrupting their metabolic pathways. In material science, this compound exhibits unique electronic and optical properties that make it useful in various applications.
实验室实验的优点和局限性
The advantages of using 1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea in lab experiments include its versatility, high purity, and relatively simple synthesis method. However, the limitations include its potential toxicity and limited availability.
未来方向
There are several future directions for the study of 1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea. In medicine, further research is needed to explore its potential as a diagnostic agent for cancer detection and its use in combination with other anti-cancer drugs. In agriculture, further research is needed to explore its potential as an alternative to traditional pesticides and its effectiveness against a wider range of target organisms. In material science, further research is needed to explore its potential use in organic electronics and optoelectronics and to develop new synthetic methods to improve its properties.
合成方法
The synthesis of 1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves the reaction between 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and benzyl isocyanate in the presence of a base. The reaction occurs through the formation of an intermediate, which then reacts with benzyl isocyanate to form the final product. This method is relatively simple and efficient, and it yields a high purity product.
科学研究应用
1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a diagnostic agent for cancer detection. In agriculture, this compound has been shown to have herbicidal and fungicidal properties, making it a potential alternative to traditional pesticides. In material science, this compound has been studied for its potential use in organic electronics and optoelectronics.
属性
IUPAC Name |
1-benzyl-3-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BClN2O3/c1-19(2)20(3,4)27-21(26-19)15-10-11-16(22)17(12-15)24-18(25)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFXCDXXJYMWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)

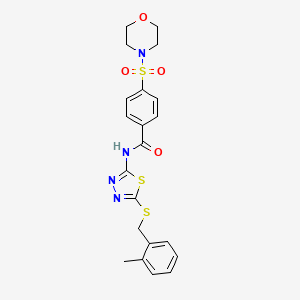
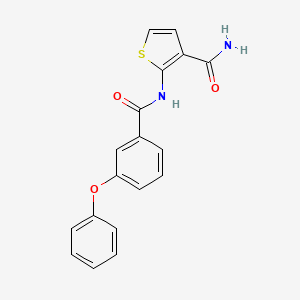
![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668533.png)

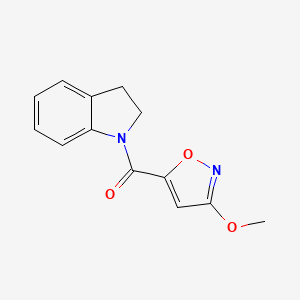

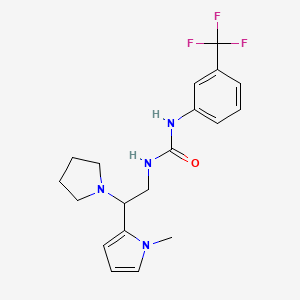
![7-Cyclohexyl-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2668541.png)

